molecular formula C17H14O4 B600366 6,2'-Dimethoxyflavone

6,2'-Dimethoxyflavone

Cat. No.: B600366
M. Wt: 282.29 g/mol
InChI Key: PJJFYUAXYSKODT-UHFFFAOYSA-N
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Description

6,2’-DIMETHOXYFLAVONE is a naturally occurring flavonoid compound found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 6,2’-DIMETHOXYFLAVONE has gained attention in scientific research due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,2’-DIMETHOXYFLAVONE typically involves the methylation of flavone precursors. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of 6,2’-DIMETHOXYFLAVONE may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction followed by purification using techniques like column chromatography. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6,2’-DIMETHOXYFLAVONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,2’-DIMETHOXYFLAVONE involves multiple molecular targets and pathways:

Comparison with Similar Compounds

6,2’-DIMETHOXYFLAVONE is unique compared to other similar flavonoids due to its specific methoxy substitution pattern. Similar compounds include:

These compounds share similar biological activities but differ in their specific substitution patterns and resulting chemical properties.

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

6-methoxy-2-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O4/c1-19-11-7-8-16-13(9-11)14(18)10-17(21-16)12-5-3-4-6-15(12)20-2/h3-10H,1-2H3

InChI Key

PJJFYUAXYSKODT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC

Origin of Product

United States

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